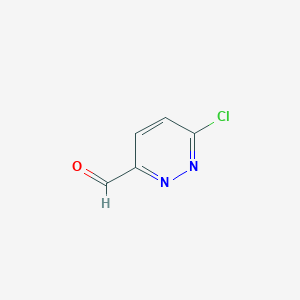

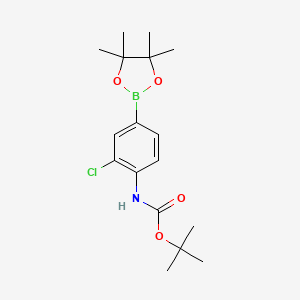

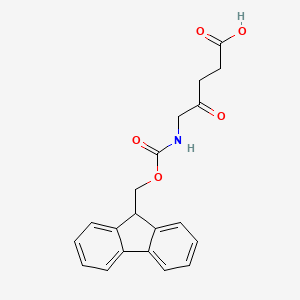

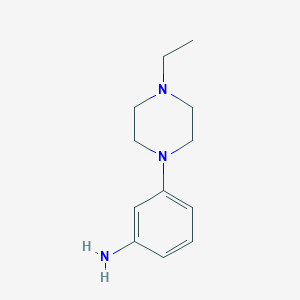

2-氨基-N-(3,4-二氯苄基)-5-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide is a derivative of benzamide with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related benzamide derivatives and their biological activities. For instance, benzamide derivatives have been studied for their hypoxia-selective cytotoxicity, antiarrhythmic activity, and interactions with DNA .

Synthesis Analysis

The synthesis of benzamide derivatives often involves multiple steps, including the displacement of halogen groups, reduction of nitro groups, and cyclization reactions. For example, the synthesis of hypoxia-selective cytotoxins involves the displacement of chloro groups with diethanolamine, followed by dimesylation and mesylate displacement with LiCl . Similarly, the synthesis of 2-amino-4-chlorocyanobenzene, a related compound, involves cyanidation, hydrogenation, and reaction with sodium azide to form a tetrazole derivative .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of amide groups, nitro groups, and various substituents such as chloro or amino groups. Spectroscopic techniques like 1H-NMR, UV-Vis, FT-IR, and FT-Raman, along with X-ray crystallography and DFT calculations, are used to characterize these structures. For instance, studies have shown that the amide unit can function as both a hydrogen bond donor and acceptor, forming strong intermolecular hydrogen bonds .

Chemical Reactions Analysis

Benzamide derivatives undergo various chemical reactions, including enzymatic and radiolytic reductions. The reduction of nitro groups to amines or hydroxylamines is a key reaction, which can significantly alter the cytotoxicity of the compounds. For example, the reduction of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide leads to the formation of more cytotoxic amino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of nitro groups and halogen substituents can affect the electron affinity and reduction potential of these compounds. For example, regioisomers of a hypoxia-selective cytotoxin with meta-disposed nitro groups showed different reduction potentials and cytotoxicities compared to ortho or para isomers . Additionally, Ni(II) complexes with 2-aminobenzamide ligands have been characterized by their stoichiometry, non-electrolytic nature, and octahedral geometry .

科学研究应用

合成和化学反应

- 合成异喹啉酮: 2-氨基-N-(3,4-二氯苄基)-5-硝基苯甲酰胺,与4-甲基和4-苄基-5-氨基异喹啉-1-酮密切相关,已使用Pd催化的环化反应合成,为其在合成水溶性PARP-1抑制剂中的潜在用途提供了见解(Dhami et al., 2009)。

- 氯氰虫脒的形成: 该化合物用于一系列反应,包括酯化、还原、氯化和氨解反应,导致氯氰虫脒的合成,表明其在合成农业重要化合物中的作用(Yi-fen et al., 2010)。

生物利用度和代谢研究

- GW9662的代谢和致突变性: 对2-氯-5-硝基-N-苯基苯甲酰胺进行了生物利用度和代谢研究,该化合物在结构上类似于2-氨基-N-(3,4-二氯苄基)-5-硝基苯甲酰胺。研究表明,其致突变性取决于硝基还原,其系统循环主要以其还原代谢物的形式为主(Kapetanovic et al., 2012)。

药物应用

- 抗心律失常活性: 衍生物N-[2-(1-重氮基氨基)-2-氧乙基]-N-(ω-氨基烷基)硝基苯甲酰胺,与2-氨基-N-(3,4-二氯苄基)-5-硝基苯甲酰胺在结构上相关,已被合成并用于研究其抗心律失常活性,表明在心脏治疗中具有潜力(Likhosherstov et al., 2014)。

安全和危害

This involves a description of how to safely handle and store the compound, as well as the risks associated with exposure to the compound.

未来方向

This involves a discussion of potential future research directions, such as new reactions that the compound could undergo, or new applications for the compound in fields like medicine or materials science.

I hope this helps! If you have any other questions, feel free to ask.

属性

IUPAC Name |

2-amino-N-[(3,4-dichlorophenyl)methyl]-5-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2N3O3/c15-11-3-1-8(5-12(11)16)7-18-14(20)10-6-9(19(21)22)2-4-13(10)17/h1-6H,7,17H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQJCULNKULRGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625843 |

Source

|

| Record name | 2-Amino-N-[(3,4-dichlorophenyl)methyl]-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide | |

CAS RN |

247569-82-0 |

Source

|

| Record name | 2-Amino-N-[(3,4-dichlorophenyl)methyl]-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-Fluoro-4-(methylsulfanyl)phenyl]methanol](/img/structure/B1344130.png)

![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B1344146.png)